molecular formula C46H30 B14123183 1,4-Bis(10-phenylanthracene-9-yl)benzene

1,4-Bis(10-phenylanthracene-9-yl)benzene

Cat. No.: B14123183
M. Wt: 582.7 g/mol
InChI Key: VVQUWKTVHQZOLX-UHFFFAOYSA-N
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Description

1,4-Bis(10-phenylanthracen-9-yl) benzene is an organic compound that belongs to the class of diphenylanthracene derivatives. It is characterized by two anthracene units attached to a central benzene ring at the 1 and 4 positions. This compound is known for its unique photophysical properties, making it a subject of interest in various scientific research fields, particularly in the development of organic light-emitting diodes (OLEDs) and photon upconversion systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(10-phenylanthracen-9-yl) benzene typically involves the following steps:

    Formation of the Anthracene Units: The anthracene units are synthesized through a series of reactions, including Friedel-Crafts acylation and subsequent reduction.

    Coupling Reaction: The anthracene units are then coupled to the central benzene ring using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Industrial Production Methods

While the industrial production methods for 1,4-Bis(10-phenylanthracen-9-yl) benzene are not extensively documented, the synthesis generally follows the same principles as laboratory-scale synthesis, with optimizations for larger-scale production. This includes the use of more efficient catalysts, higher reaction concentrations, and continuous flow reactors to improve yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(10-phenylanthracen-9-yl) benzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism by which 1,4-Bis(10-phenylanthracen-9-yl) benzene exerts its effects is primarily based on its photophysical properties. The compound absorbs light and undergoes intersystem crossing to a triplet state, which can then participate in energy transfer processes such as triplet-triplet annihilation. This mechanism is crucial for its applications in photon upconversion and OLEDs .

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Bis(10-phenylanthracen-9-yl) benzene
  • 1,3-Bis(10-phenylanthracen-9-yl) benzene
  • 10,10’-Diphenyl-9,9’-bianthracene

Comparison

1,4-Bis(10-phenylanthracen-9-yl) benzene is unique due to its specific substitution pattern on the central benzene ring, which influences its photophysical properties. Compared to its isomers (1,2- and 1,3-Bis(10-phenylanthracen-9-yl) benzene), the 1,4-substitution pattern provides a more extended conjugation and better alignment of the anthracene units, resulting in higher photoluminescence efficiency and better performance in OLEDs and photon upconversion systems .

Properties

Molecular Formula

C46H30

Molecular Weight

582.7 g/mol

IUPAC Name

9-phenyl-10-[4-(10-phenylanthracen-9-yl)phenyl]anthracene

InChI

InChI=1S/C46H30/c1-3-15-31(16-4-1)43-35-19-7-11-23-39(35)45(40-24-12-8-20-36(40)43)33-27-29-34(30-28-33)46-41-25-13-9-21-37(41)44(32-17-5-2-6-18-32)38-22-10-14-26-42(38)46/h1-30H

InChI Key

VVQUWKTVHQZOLX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC=C(C=C5)C6=C7C=CC=CC7=C(C8=CC=CC=C86)C9=CC=CC=C9

Origin of Product

United States

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